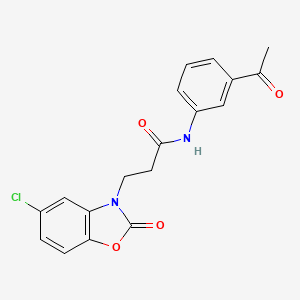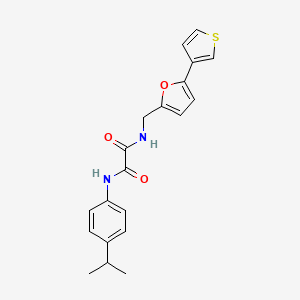
N-(naphthalen-1-ylmethyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(naphthalen-1-ylmethyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide" is a complex molecule that appears to be related to various research areas, including organic synthesis, materials science, and medicinal chemistry. The compound's structure suggests it contains a naphthalene moiety, a pyrrolidine ring, and a pyridine ring with a trifluoromethyl group, which could contribute to its unique physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, derivatives of N-(arylcarbamothioyl)cyclohexanecarboxamide have been synthesized and characterized, including a naphthalen-1-yl derivative, which was analyzed using X-ray diffraction . Although the compound is not a direct match, the methodologies used in these syntheses could potentially be adapted for its preparation. Additionally, aromatic polyamides have been synthesized from naphthalene derivatives, indicating that the naphthalene moiety in the compound can be functionalized to create polymers .
Molecular Structure Analysis
The molecular structure of related naphthalene derivatives has been studied using single-crystal X-ray diffraction, revealing details such as the conformation of the cyclohexane ring and the presence of intramolecular hydrogen bonding . While the exact structure of the compound is not provided, insights from these studies can be applied to hypothesize about its conformation and stability.
Chemical Reactions Analysis
Naphthalene derivatives are known to undergo various chemical reactions. For example, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides can participate in ring-opening reactions to form dibenzoxanthenes and other derivatives under acidic conditions . This suggests that the compound may also be reactive under certain conditions, potentially leading to the formation of novel structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene-containing compounds have been extensively studied. Polyamides derived from naphthalene show good solubility in polar aprotic solvents and exhibit high thermal stability . These properties are crucial for their application in materials science. Furthermore, the introduction of a trifluoromethyl group, as seen in the compound of interest, is known to influence the potency and selectivity of molecules in medicinal chemistry, as demonstrated by its impact on aldosterone synthase inhibitors .
Scientific Research Applications
Acid-Catalyzed Ring Opening and Formation of Dibenzoxanthenes
One of the notable applications of related naphthalen-1-ylmethyl compounds involves their acid-catalyzed ring opening. Specifically, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides have been shown to undergo ring opening in the presence of trifluoroacetic acid and 2-naphthol, leading to the formation of substituted dibenzoxanthenes. This reaction highlights the compound's role in synthesizing new chemical structures with potential utility in organic synthesis and materials science (Gazizov et al., 2015).
Coordination Polymers for Sensing Applications
Research has explored the use of naphthalene-1-ylmethyl compounds in developing coordination polymers with significant potential for sensing volatile organic compounds (VOCs) and metal ions. These coordination polymers exhibit porosity and stability, demonstrating high selectivity toward specific molecules and ions. Such materials are crucial for environmental monitoring, highlighting the compound's utility in creating sensors (Lakshmanan et al., 2021).
Chemosensors for Transition Metal Ions
The compound's structural analogs have been utilized in developing chemosensors for detecting transition metal ions. These sensors exhibit remarkable selectivity, especially towards Cu2+ ions, demonstrating the potential of naphthalen-1-ylmethyl-based compounds in analytical chemistry and environmental monitoring (Gosavi-Mirkute et al., 2017).
Enhancing Reductive Cleavage of Aromatic Carboxamides
Research has also shown that naphthalen-1-ylmethyl compounds can facilitate the reductive cleavage of aromatic carboxamides under mild conditions. This capability is significant for organic synthesis, particularly in preparing amines from carboxamides with high yields (Ragnarsson et al., 2001).
Metal–Organic Frameworks with Varied Structures
The versatility of naphthalen-1-ylmethyl compounds extends to the construction of metal–organic frameworks (MOFs). These MOFs, synthesized using various ligands and metal ions, demonstrate diverse structural characteristics and functionalities. Such materials are promising for applications in gas storage, separation, and catalysis (Zhang et al., 2014).
properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2/c23-22(24,25)17-8-10-26-20(12-17)30-18-9-11-28(14-18)21(29)27-13-16-6-3-5-15-4-1-2-7-19(15)16/h1-8,10,12,18H,9,11,13-14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHLBBHQNQZAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-1-ylmethyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2-methoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2507364.png)




![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2507375.png)




![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2507381.png)
![7-[(3-chlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507382.png)
![3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2507386.png)
![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/no-structure.png)